5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is an organic compound with the molecular formula C6H10ClN3. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride typically involves the condensation of 2-amino pyrimidine with various reagents. One common method includes the following steps :
Starting Material: 2-amino pyrimidine.
Reagents: Aromatic aldehydes, ethanol, and other solvents.
Reaction Conditions: Refluxing in ethanol to form hydrazone derivatives.
Purification: The product is purified using techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to handle increased volumes of starting materials and reagents.
Optimization: Adjusting reaction conditions to maximize yield and purity.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using hydrogen gas and palladium on carbon.
Substitution: Undergoes nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Forms oxidized imidazo[1,2-a]pyrimidine derivatives.
Reduction: Produces reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Yields substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride has a wide range of scientific research applications :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for potential therapeutic uses, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways . For example:
Antimicrobial Activity: Inhibits bacterial growth by interfering with cell wall synthesis or protein function.
Analgesic and Anti-inflammatory Effects: Modulates inflammatory pathways and reduces pain perception.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but may have different substituents.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another related compound with similar biological activities.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h3,5H,1-2,4H2,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHZFZYBGHUME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CN2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672004 |
Source
|
Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209264-64-1 |
Source
|
Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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